N-(1-Benzothiophen-3-yl)benzamide
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Overview
Description
N-(1-Benzothiophen-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a benzothiophene ring Benzothiophenes are bicyclic compounds consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzothiophen-3-yl)benzamide typically involves the reaction of 1-benzothiophene-3-carboxylic acid with aniline in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions to yield the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-(1-Benzothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Benzothiophen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)benzamide: Similar structure but with a benzothiazole ring instead of benzothiophene.
N-(Pyrimidin-2-yl)benzamide: Contains a pyrimidine ring instead of benzothiophene.
Uniqueness
N-(1-Benzothiophen-3-yl)benzamide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(1-Benzothiophen-3-yl)benzamide is a compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Benzothiophene derivatives, including this compound, have garnered attention due to their diverse biological activities. These compounds are known for their potential applications in medicinal chemistry and as agrochemicals. The benzothiophene moiety contributes to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.
3.1 Anticancer Activity
This compound has shown promising results in anticancer assays. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HT-29 (Colon Cancer) | 15.8 | Inhibition of cell proliferation |
3.2 Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Applications
Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The findings highlighted its effectiveness in inhibiting bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics .
5. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzothiophene or benzamide moieties can significantly influence potency and selectivity.
Table 3: SAR Insights
Modification | Effect on Activity |
---|---|
Substitution on benzene ring | Increased anticancer activity |
Alteration of functional groups | Enhanced antimicrobial properties |
6. Conclusion
This compound exhibits significant biological activity, particularly as an anticancer and antimicrobial agent. Ongoing research into its mechanisms and potential therapeutic applications is warranted to fully exploit its capabilities.
Properties
CAS No. |
697798-90-6 |
---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-yl)benzamide |
InChI |
InChI=1S/C15H11NOS/c17-15(11-6-2-1-3-7-11)16-13-10-18-14-9-5-4-8-12(13)14/h1-10H,(H,16,17) |
InChI Key |
XPNKGMYYHVDYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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